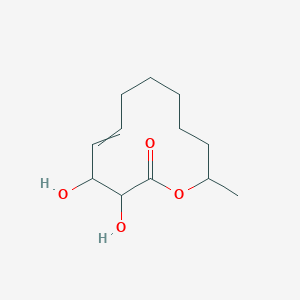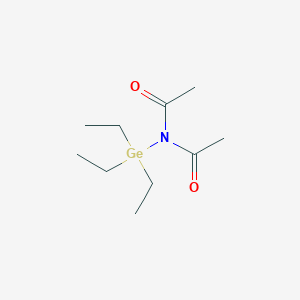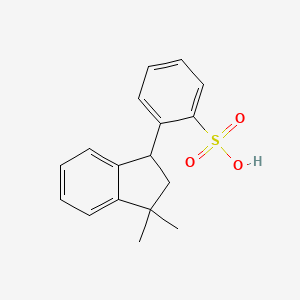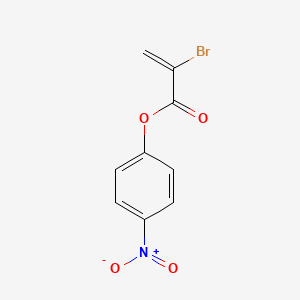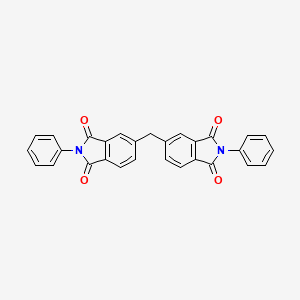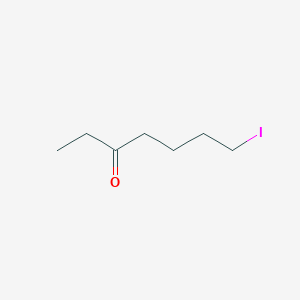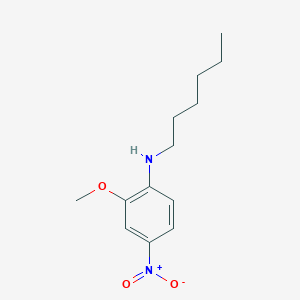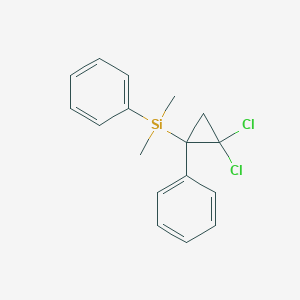
(2,2-Dichloro-1-phenylcyclopropyl)(dimethyl)phenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Dichloro-1-phenylcyclopropyl)(dimethyl)phenylsilane is an organosilicon compound characterized by the presence of a cyclopropyl ring substituted with two chlorine atoms and a phenyl group, along with a dimethylphenylsilane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dichloro-1-phenylcyclopropyl)(dimethyl)phenylsilane typically involves the dichlorocarbenation of [1-(di-ethoxymethyl)ethenyl]benzene followed by acetalization to form the target molecule . The reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the cyclopropyl ring and the subsequent substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
(2,2-Dichloro-1-phenylcyclopropyl)(dimethyl)phenylsilane can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the cyclopropyl ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Cycloaddition Reactions: It can participate in cycloaddition reactions, forming larger ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, often requiring elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted cyclopropyl derivatives, while cycloaddition reactions can produce larger cyclic compounds.
Aplicaciones Científicas De Investigación
(2,2-Dichloro-1-phenylcyclopropyl)(dimethyl)phenylsilane has several scientific research applications:
Biology and Medicine:
Industry: It can be used as an intermediate in the production of other organosilicon compounds, which have applications in materials science and polymer chemistry.
Mecanismo De Acción
The mechanism of action of (2,2-Dichloro-1-phenylcyclopropyl)(dimethyl)phenylsilane involves its reactivity towards nucleophiles and electrophiles. The cyclopropyl ring, due to its strained nature, is particularly reactive and can undergo ring-opening reactions. The phenyl and dimethylphenylsilane moieties can participate in various substitution and addition reactions, influencing the overall reactivity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Chloro(dimethyl)phenylsilane: Similar in structure but lacks the cyclopropyl ring and the dichloro substitution.
Cyclopropane, 1,1-dichloro-2,2-dimethyl-: Similar cyclopropyl structure but different substituents.
Uniqueness
(2,2-Dichloro-1-phenylcyclopropyl)(dimethyl)phenylsilane is unique due to the combination of a cyclopropyl ring with dichloro substitution and a dimethylphenylsilane moiety
Propiedades
Número CAS |
112805-20-6 |
|---|---|
Fórmula molecular |
C17H18Cl2Si |
Peso molecular |
321.3 g/mol |
Nombre IUPAC |
(2,2-dichloro-1-phenylcyclopropyl)-dimethyl-phenylsilane |
InChI |
InChI=1S/C17H18Cl2Si/c1-20(2,15-11-7-4-8-12-15)16(13-17(16,18)19)14-9-5-3-6-10-14/h3-12H,13H2,1-2H3 |
Clave InChI |
RIQILLKAJKVJOP-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C1=CC=CC=C1)C2(CC2(Cl)Cl)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Diphenylmethylidene)-1-[(2,3,4-trimethoxyphenyl)methyl]piperidine](/img/structure/B14313448.png)
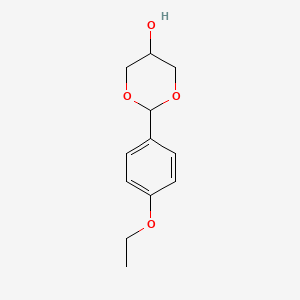
![Hydrazinecarbothioamide, N-phenyl-2-[1-(2-thienyl)ethylidene]-](/img/structure/B14313453.png)
![Carbamic acid, [2-(1-hexynyl)phenyl]-, methyl ester](/img/structure/B14313458.png)
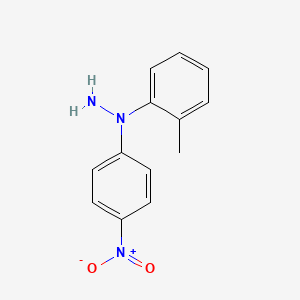
![4-(Bicyclo[2.2.1]heptan-1-yl)-4-oxobut-2-enenitrile](/img/structure/B14313460.png)
